REACTION_SMILES
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[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[CH3:3][O:4][CH:5]([CH:6]([CH3:7])[OH:8])[O:9][CH3:10].[ClH:11].[H-:1].[Na+:2].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH2:30].[c:12]1([CH2:18][Cl:19])[cH:13][cH:14][cH:15][cH:16][n:17]1>>[CH3:3][O:4][CH:5]([CH:6]([CH3:7])[O:8][CH2:18][c:12]1[cH:13][cH:14][cH:15][cH:16][n:17]1)[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)C(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccn1
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Name
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Type
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product
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Smiles
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COC(OC)C(C)OCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |